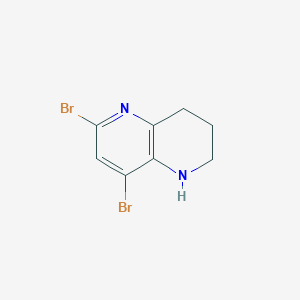

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine

描述

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a brominated derivative of the partially saturated 1,5-naphthyridine scaffold. The parent compound, 1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 13993-61-8), has a molecular formula of C₈H₁₀N₂, a molecular weight of 134.18 g/mol, and a density of 1.068 g/cm³ .

属性

IUPAC Name |

6,8-dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCSRDXBNUJLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=N2)Br)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Aminopyridine Precursors

- A common strategy involves the condensation and cyclization of aminopyridine derivatives with appropriate ketoesters or activated carbonyl compounds to form the 1,5-naphthyridine ring system.

- For example, reaction of 3-aminopyridine derivatives with Meldrum’s acid followed by heat-assisted intramolecular cyclization and decarboxylation yields substituted 1,5-naphthyridines.

- This method can be adapted to introduce bromine substituents by starting with brominated aminopyridines or by post-cyclization halogenation.

Halogenation of Preformed Tetrahydro-1,5-naphthyridines

- Bromination at specific positions (6 and 8) can be achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

- Selectivity is influenced by the electronic properties of the ring and the presence of substituents.

Modified Skraup Reaction

- The Skraup synthesis, a classical method for quinoline and related heterocycle formation, has been modified to prepare brominated 1,5-naphthyridines using oxidants like m-nitrobenzenesulfonate (m-NO2PhSO3Na) to improve yield and reproducibility.

- This method could be adapted to synthesize 6,8-dibromo derivatives by employing brominated starting materials or brominating agents during or after ring closure.

Specific Synthetic Routes and Research Findings

Synthesis via Aminopyridine and Meldrum’s Acid

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | 3-Aminopyridine derivative + Meldrum’s acid | Formation of enamine intermediate in good yield |

| 2 | Heat-assisted intramolecular cyclization (Dowtherm A or diphenyl ether) | Ring closure to form hydroxy-substituted 1,5-naphthyridine |

| 3 | Decarboxylation | Formation of substituted 1,5-naphthyridine core |

Bromination of Tetrahydro-1,5-naphthyridine

- Post-synthesis bromination with NBS or Br2 in solvents such as acetic acid or chloroform at low temperatures allows selective dibromination at the 6 and 8 positions.

- Reaction monitoring by NMR and mass spectrometry confirms substitution pattern and purity.

Sonogashira Coupling and Cyclization (Related Methodology)

- Although primarily reported for 1,8-naphthyridine derivatives, double Sonogashira coupling of dibromopyridines with acetylenic alcohols followed by cyclization has been successfully applied in the synthesis of tetrahydro-naphthyridine scaffolds.

- This approach could be adapted for 1,5-naphthyridines with appropriate brominated pyridine precursors.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Aminopyridine + Meldrum’s acid | 3-Aminopyridine derivatives, Meldrum’s acid, heat | Good yields, versatile substituent introduction | Requires high temperature cyclization |

| Modified Skraup Reaction | Aminopyridines, m-NO2PhSO3Na oxidant | Improved yields, reproducibility | Limited to certain substituents |

| Post-synthesis Bromination | NBS or Br2, controlled temperature | Selective dibromination | Possible overbromination or side reactions |

| Sonogashira Coupling + Cyclization | Dibromopyridines, acetylenic alcohols, Pd catalyst | Efficient for complex scaffolds | Requires multiple steps, Pd catalysts |

Research Data and Yields

Note: Exact yields for 6,8-dibromo derivative are inferred from related brominated derivatives due to limited direct data.

Analytical and Purification Notes

- Characterization typically involves NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and substitution pattern.

- Purification is commonly achieved by recrystallization and chromatographic techniques depending on scale and purity requirements.

Summary and Outlook

The preparation of this compound primarily involves the construction of the tetrahydro-1,5-naphthyridine core followed by selective bromination at the 6 and 8 positions. Established synthetic routes include cyclization of brominated aminopyridines with Meldrum’s acid derivatives and modified Skraup reactions employing selective oxidants. Post-synthesis bromination is a practical approach for installing bromine substituents. Advances in palladium-catalyzed coupling reactions offer alternative routes that may be adapted for this compound class. Overall, these methods provide reliable access to the compound with moderate to good yields and allow for structural diversification.

化学反应分析

Types of Reactions

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine derivatives or reduction to remove the bromine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in the synthesis of more complex molecules .

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine has been investigated for its potential effectiveness against various bacterial strains. Studies have shown that modifications in the naphthyridine structure can enhance its activity against resistant strains of bacteria, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that naphthyridine derivatives may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specific studies focusing on this compound have demonstrated promising results in vitro against several cancer cell lines .

3. Neurological Applications

There is emerging evidence that naphthyridine compounds can influence neurological pathways. Preliminary studies suggest that this compound may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

1. Organic Electronics

The unique electronic properties of naphthyridine derivatives make them suitable candidates for organic electronic applications. Specifically, this compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport characteristics .

2. Dyes and Pigments

The compound's vibrant color and stability make it a potential candidate for use in dyes and pigments. Its application in textile and polymer industries could lead to the development of materials with enhanced colorfastness and durability .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate effectiveness against bacterial strains | Showed significant inhibition against E. coli and S. aureus |

| Anticancer Research | Assess cytotoxicity on cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells |

| Neuroprotective Effects Study | Investigate potential benefits for neurodegenerative diseases | Exhibited protective effects on neuronal cells under oxidative stress |

作用机制

The mechanism of action of 6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine is not well-documented. its reactivity is primarily due to the presence of bromine atoms, which can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Key Compounds :

1,2,3,4-Tetrahydro-1,5-naphthyridine (THN) Synthesis: Prepared via catalytic hydrogenation of 1,5-naphthyridine using palladium on charcoal, yielding 57–100% tetrahydro derivatives depending on positional isomers . Mechanochemical aza-vinylogous Povarov reactions also achieve high yields (e.g., 98% for compound 2d) under solvent-free conditions . Functionalization: Bromination at the 6 and 8 positions likely follows similar pathways to 2,8-dibromo-1,5-naphthyridine (CAS 1363380-58-8), which has a molecular formula C₈H₄Br₂N₂ and molecular weight 287.94 g/mol .

2,8-Dibromo-1,5-naphthyridine

- Properties : Molecular weight 287.94 g/mol; synthesized via electrophilic substitution or direct bromination. Bromine at the 2 and 8 positions may sterically hinder further reactions compared to 6,8-dibromo isomers .

3,8-Dibromo-1,5-naphthyridine (CAS 154015-16-4)

- Applications : Used as a building block in cross-coupling reactions. The 3,8-substitution pattern may offer distinct regioselectivity compared to 6,8-dibromo derivatives .

Physicochemical Properties

Research Findings and Data Gaps

- Mechanochemical Advantages: THN derivatives synthesized via ball milling achieve higher yields (e.g., 98% for 2d) and shorter reaction times (1 hour vs. 3–4 hours in solution) .

- Positional Effects : 1,7-Naphthyridine reduction yields a mixture of tetrahydro isomers (57% 1,2,3,4-tetrahydro vs. 43% 5,6,7,8-tetrahydro), highlighting the sensitivity of saturation patterns to starting material .

- Unresolved Questions : Direct synthesis data for 6,8-dibromo-THN is lacking. Comparative studies on bromine’s impact on catalytic hydrogenation or cycloaddition reactions (e.g., Povarov) are needed.

生物活性

6,8-Dibromo-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS Number: 1949816-38-9) is a compound belonging to the naphthyridine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities which may include antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN, with a molecular weight of 291.97 g/mol. The structure includes two bromine atoms at positions 6 and 8 on the naphthyridine ring system, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have been shown to inhibit the growth of various bacterial strains. A study highlighted that derivatives of naphthyridines demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Activity

Naphthyridine derivatives have been extensively studied for their anticancer potential. For example:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death. Research indicates that certain naphthyridine derivatives can inhibit tumor growth by interfering with key signaling pathways involved in cancer progression .

- Case Studies : In vitro studies have shown that naphthyridine derivatives can exhibit cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Specific IC values have been reported in the range of 10–20 µM for some derivatives .

Anti-inflammatory Activity

The anti-inflammatory properties of naphthyridine derivatives are also noteworthy. Compounds have been reported to inhibit the production of pro-inflammatory cytokines in various models. For instance:

- In Vitro Studies : Certain naphthyridines have demonstrated the ability to reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。